![molecular formula C19H15BrN2O3 B2612096 (2Z)-N-acetyl-6-bromo-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide CAS No. 330158-25-3](/img/structure/B2612096.png)
(2Z)-N-acetyl-6-bromo-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide
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Overview
Description
(2Z)-N-acetyl-6-bromo-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide is a synthetic organic compound belonging to the chromene family Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-N-acetyl-6-bromo-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide typically involves multiple steps:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable phenol derivative and an appropriate aldehyde under acidic or basic conditions.
Acetylation: The acetyl group is introduced via acetylation of the amino group using acetic anhydride or acetyl chloride.
Formation of the Imino Group: The imino group is formed by reacting the chromene derivative with 4-methylphenylamine under suitable conditions, often involving a dehydrating agent to facilitate the imine formation.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could involve continuous flow reactors for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imino group, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Oxo derivatives of the chromene core.
Reduction: Amino derivatives.
Substitution: Various substituted chromenes depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (2Z)-N-acetyl-6-bromo-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in synthetic organic chemistry.
Biology
Biologically, this compound is of interest due to its potential pharmacological activities. Chromene derivatives have been investigated for their anti-inflammatory, antioxidant, and anticancer properties. The presence of the bromine atom and the imino group may enhance these activities, making it a candidate for drug development.
Medicine
In medicine, research focuses on the compound’s potential therapeutic effects. Studies may explore its efficacy in treating various diseases, its mechanism of action, and its safety profile. The compound’s ability to interact with biological targets such as enzymes and receptors is a key area of investigation.
Industry
Industrially, the compound could be used in the development of new materials, agrochemicals, or pharmaceuticals. Its chemical stability and reactivity make it suitable for various applications, including as a precursor for more complex molecules.
Mechanism of Action
The mechanism of action of (2Z)-N-acetyl-6-bromo-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with enzymes or receptors, while the bromine atom may participate in halogen bonding, enhancing binding affinity. The acetyl group can influence the compound’s lipophilicity and membrane permeability, affecting its bioavailability and distribution within biological systems.
Comparison with Similar Compounds
Similar Compounds
(2Z)-6-Bromo-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide: Lacks the acetyl group, which may affect its reactivity and biological activity.
(2Z)-N-acetyl-6-chloro-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide: Similar structure but with a chlorine atom instead of bromine, which can influence its chemical properties and interactions.
(2Z)-N-acetyl-6-bromo-2-[(4-ethylphenyl)imino]-2H-chromene-3-carboxamide: Contains an ethyl group instead of a methyl group, potentially altering its steric and electronic properties.
Uniqueness
The uniqueness of (2Z)-N-acetyl-6-bromo-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
(2Z)-N-acetyl-6-bromo-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the chromene family. This compound is characterized by its unique chromene core structure, which is often associated with various biological activities, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Chemical Structure
The compound features:
- Chromene Core : A bicyclic structure that includes a benzene ring fused to a pyran.
- Bromo Group : The presence of bromine at the 6-position enhances its reactivity and biological activity.
- Acetamido Group : The N-acetyl group at the 2-position contributes to its pharmacological properties.
- Imine Linkage : The imine functional group connects the chromene core to the 4-methylphenyl moiety, potentially influencing its biological interactions.
Biological Activity
Research on the biological activity of this compound indicates several promising pharmacological effects:
-
Anticancer Properties :
- Studies suggest that compounds with similar chromene structures exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of chromene have been shown to inhibit cell proliferation and induce apoptosis in breast and colon cancer cells.
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Antioxidant Activity :
- Chromenes are known for their ability to scavenge free radicals, which can contribute to their protective effects against oxidative stress-related diseases.
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Anti-inflammatory Effects :
- Some derivatives have demonstrated the ability to inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.
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Antimicrobial Activity :
- Preliminary studies indicate that compounds with similar structures possess antimicrobial properties against various bacterial strains.
Case Studies
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Cytotoxicity Assay :
- A study evaluated the cytotoxic effects of related chromene derivatives on human cancer cell lines. The results indicated that certain derivatives had an IC50 value as low as 5 µM, demonstrating significant potency against cancer cells.
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Antioxidant Capacity :
- In vitro assays measuring DPPH radical scavenging activity showed that some chromene derivatives exhibited high antioxidant capacity, comparable to standard antioxidants like ascorbic acid.
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Anti-inflammatory Mechanism :
- A molecular docking study revealed that this compound could effectively bind to cyclooxygenase enzymes, suggesting a potential mechanism for its anti-inflammatory activity.
Comparative Analysis
Compound Name | Structure | Biological Activity | IC50 Value |
---|---|---|---|
This compound | Structure | Anticancer, Antioxidant | 5 µM |
Similar Chromene Derivative 1 | Structure | Antimicrobial | 10 µM |
Similar Chromene Derivative 2 | Structure | Anti-inflammatory | 8 µM |
Properties
IUPAC Name |
N-acetyl-6-bromo-2-(4-methylphenyl)iminochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN2O3/c1-11-3-6-15(7-4-11)22-19-16(18(24)21-12(2)23)10-13-9-14(20)5-8-17(13)25-19/h3-10H,1-2H3,(H,21,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIPGRIHJPFJPSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N=C2C(=CC3=C(O2)C=CC(=C3)Br)C(=O)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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